Pyridine hydrobromide

描述

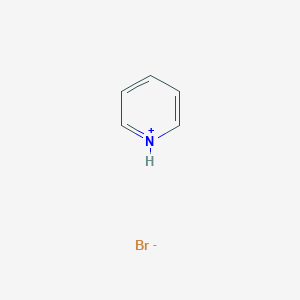

Pyridine hydrobromide (C₅H₅N·HBr, CAS 18820-82-1), also known as pyridinium bromide, is a crystalline solid with a white to off-white appearance . It exhibits a molecular weight of 160.01 g/mol and a purity of ≥98.97% in commercial grades . This compound is hygroscopic and highly soluble in polar solvents like water, where it dissociates into pyridine and hydrobromic acid . Its primary applications span organic synthesis, where it serves as a precursor for amines, quinolines, and heterocyclic compounds . This compound is acutely toxic, causing skin/eye irritation and respiratory distress upon exposure .

准备方法

Bromination with N-Bromosuccinimide (NBS) in Ester Solvents

Reaction Mechanism and General Protocol

The NBS-mediated bromination of 4-acetylpyridine represents a cornerstone in pyridine hydrobromide synthesis. This method substitutes traditional brominating agents like liquid bromine with NBS, significantly reducing toxic byproducts . The reaction proceeds via radical intermediacy, where NBS generates bromine radicals in situ, facilitating α-bromination of the acetyl group. Ethyl acetate serves as the optimal solvent due to its balance of polarity and boiling point, which aids in temperature control and product isolation .

A typical procedure involves:

-

Dissolving 4-acetylpyridine in ethyl acetate (1:4–8 weight ratio relative to substrate).

-

Gradual addition of NBS (1.47–2.94 equivalents) at 20–30°C to prevent runaway reactions.

-

Heating to 60–75°C for 5–20 hours, monitored by thin-layer chromatography (TLC).

-

Cooling to 0–20°C for crystallization, followed by filtration and washing with deionized water .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent ratio , NBS stoichiometry , and temperature . Data from four representative trials (Table 1) illustrate the impact of these variables:

Table 1: NBS Bromination Optimization Data

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 (Recycled Solvent) |

|---|---|---|---|---|

| Ethyl Acetate (g) | 600 | 720 | 600 | 545 (recycled) + 55 (fresh) |

| NBS (g) | 186.9 | 195.8 | 186.9 | 186.9 |

| Temperature (°C) | 60–75 | 50–60 | 65–75 | 65–75 |

| Time (h) | 10 | 10 | 8 | 8 |

| Yield (%) | 96.5 | 97.0 | 97.6 | 97.8 |

| Melting Point (°C) | 194–195 | 194–195 | 194–195 | 194–195 |

Notably, solvent recycling (Example 4) maintains yield while reducing waste, underscoring the method’s industrial viability .

Scalability and Environmental Impact

The protocol’s scalability stems from mother liquor reuse , where residual ethyl acetate from prior batches replaces up to 90% of fresh solvent without yield loss . This reduces raw material consumption by approximately 30% per cycle, aligning with green chemistry principles. Additionally, avoiding hydrobromic acid and acetic acid minimizes corrosive waste streams .

Hypobromite-Mediated Degradation of Bromopicolinamides

Reaction Setup and Mechanism

Hypobromite degradation converts bromopicolinamides to aminobromopyridines via Hofmann-type rearrangement. Sodium hypobromite (NaOBr), generated in situ from NaOH and Br₂ at -5–0°C, acts as both oxidizing and brominating agent . The reaction proceeds through an isocyanate intermediate, which hydrolyzes to the primary amine (Figure 1):

Figure 1: Proposed Mechanism for Hypobromite Degradation

2 + \text{NaOBr} \rightarrow \text{R-NCO} \xrightarrow{\text{H}2\text{O}} \text{R-NH}2 + \text{CO}2

Critical Process Parameters

Alkali concentration , temperature , and substitution pattern profoundly affect yield. Trials using 6-bromo-2-pyridinecarboxamide (Table 2) demonstrate these effects:

Table 2: Hypobromite Degradation Yield Optimization

| Condition | Example 1 | Example 2 | Example 3 | Example 8 |

|---|---|---|---|---|

| Alkali | NaOH | NaOH | NaOH | NaOMe |

| Temperature (°C) | 70 | 60 | 60 | 60 |

| Time (h) | 0.5 | 1.0 | 1.0 | 0.75 |

| Yield (%) | 53.2 | 54.3 | 61.3 | 49.1 |

| Melting Point (°C) | 88–89 | 88–89 | 135–138 | 65–66.5 |

Higher temperatures (70°C) and shorter reaction times favor faster degradation but risk side reactions, as seen in Example 1’s lower yield . Sodium methoxide (NaOMe) underperforms compared to NaOH, likely due to reduced hypobromite stability .

Limitations and Mitigation Strategies

This method’s moderate yields (50–60%) stem from competing hydrolysis and over-bromination. Strategies to improve efficiency include:

-

Precooling reagents to -5°C during NaOBr formation to minimize Br₂ decomposition .

-

Gradual addition of bromopicolinamide to maintain low local hypobromite concentrations.

-

Solvent extraction with dichloromethane or n-hexane to recover unreacted starting material .

Comparative Analysis of Methodologies

Yield and Purity

NBS bromination outperforms hypobromite degradation in yield (96–98% vs. 50–60%) and product consistency . The former’s use of inert ester solvents also reduces side reactions, whereas aqueous hypobromite systems favor hydrolysis byproducts .

Environmental and Economic Considerations

NBS protocols excel in solvent recycling and low toxicity , but NBS’s higher cost (~$50/mol) may limit large-scale adoption. Conversely, hypobromite methods utilize cheaper reagents (Br₂: ~$10/mol) but require stringent waste management due to residual bromine .

化学反应分析

Bromination Reactions

Pyridine hydrobromide serves as a source of electrophilic bromine (Br⁺), enabling regioselective bromination of unsaturated compounds.

Bromination of Ketones

The compound efficiently brominates ketones at the α-position under mild conditions. A notable example is the dibromination of 3-ketosteroids:

| Substrate | Product | Conditions | Outcome | Citation |

|---|---|---|---|---|

| 3-Ketosteroid (1 ) | 2,4-Dibromocholestanone (2 ) | Solvent: Not specified | Selective dibromination at α-positions |

This reaction highlights its utility in steroid chemistry, where precise bromination is critical for subsequent functionalization .

Bromination of Alkenes and Aromatic Systems

This compound facilitates electrophilic addition to alkenes and aromatic rings. For example, it brominates phenols and ethers, though specific yields and conditions are less documented in the provided sources .

Cyclization Reactions

The reagent participates in annulation reactions to synthesize heterocyclic compounds.

Reaction Mechanism Insights

The tribromide anion (Br₃⁻) dissociates to release Br⁺, which acts as the electrophilic species. The pyridinium cation stabilizes intermediates, enhancing reaction efficiency. For ketone bromination, the mechanism likely involves enolization followed by Br⁺ attack at the α-carbon .

Comparative Advantages Over Molecular Bromine

科学研究应用

Medicinal Applications

Pyridine derivatives, including pyridine hydrobromide, are significant in drug development due to their diverse pharmacological properties. Here are some notable applications:

- Antimicrobial Activity : this compound has been shown to possess antibacterial properties against various strains of bacteria. A study reported Minimum Inhibitory Concentration (MIC) values for several bacterial strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that this compound exhibits moderate to good antimicrobial activity, with specific molecular substitutions influencing efficacy .

- Anticancer Properties : Research has indicated that pyridine derivatives can act as anticancer agents by inhibiting certain enzymes involved in tumor growth and proliferation. For instance, compounds bearing pyridine scaffolds have been developed to target carbonic anhydrase isoenzymes, which are implicated in various cancers .

- Antiviral Activity : In light of the COVID-19 pandemic, pyridine compounds have been explored for their antiviral properties against SARS-CoV-2 and other viruses, showcasing their therapeutic potential in treating viral infections .

Agricultural Applications

This compound and its derivatives also find applications in agriculture, particularly as herbicides and insecticides:

- Herbicidal Activity : Pyridine compounds have been synthesized with herbicidal properties that inhibit the growth of unwanted plants while being less harmful to crops . This selectivity is crucial for sustainable agricultural practices.

- Insecticidal Properties : Certain pyridine derivatives have demonstrated insecticidal activity against pests that affect crops, providing an alternative to traditional chemical pesticides .

Material Science Applications

This compound is utilized in the synthesis of functional materials:

- Nanomaterials : Pyridine-based compounds are being investigated for their role in creating functional nanomaterials used in electronics and photonics due to their unique electronic properties .

- Polymer Chemistry : Pyridine derivatives are incorporated into polymer matrices to enhance mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Study 1: Anticancer Agent Development

A recent study focused on synthesizing novel pyridine-bearing pentose moiety compounds that exhibited significant cytotoxic activity against cancer cell lines. The research involved a one-pot multicomponent reaction utilizing D-glucose and various amino derivatives to create these new compounds, which were subsequently tested for their anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of pyridine derivatives, researchers evaluated the activity of various synthesized compounds against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications on the antimicrobial potency of these compounds, showcasing this compound's potential as a lead compound for further development .

作用机制

The mechanism of action of pyridine hydrobromide involves its ability to donate bromide ions in chemical reactions. The bromide ion acts as a nucleophile, attacking electrophilic centers in organic molecules. This leads to the formation of brominated products or substituted pyridine derivatives. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

相似化合物的比较

Structural and Physical Properties

Table 1: Key Properties of Pyridine Hydrobromide and Related Compounds

Key Observations:

- Molecular Weight and Substituents : this compound has a lower molecular weight compared to derivatives with additional functional groups (e.g., 3-(bromomethyl)this compound). Bromine substitution increases molecular weight and alters reactivity .

- Thermal Stability : this compound demonstrates superior thermal stability (up to 250°C) compared to pyridinium tribromide, which decomposes at lower temperatures due to its labile bromine atoms .

Reactivity and Solubility

- Solvation Behavior: In proton-accepting solvents (e.g., pyridine or DMF), this compound dissociates into free pyridine and HBr, enabling reactions typical of pyridine bases . In contrast, pyridinium tribromide remains intact in nonpolar solvents, acting as a bromine donor .

- Bromination Efficiency : Pyridinium tribromide is more reactive in bromination reactions due to its higher bromine content. For example, it efficiently brominates olefins without forming acetoxy bromides, unlike this compound in acetic acid .

Table 2: Hazard Profiles

Notes:

生物活性

Pyridine hydrobromide, a quaternary ammonium salt derived from pyridine, exhibits notable biological activities, particularly in antimicrobial and antiviral contexts. This article synthesizes diverse research findings, case studies, and data tables to elucidate the compound's biological properties.

Chemical Structure and Properties

This compound is characterized by the chemical formula . Its structure includes a pyridine ring with a bromide ion, which enhances its solubility and reactivity in biological systems. The compound is often used in synthetic organic chemistry as a halogenating agent due to its reactivity with various substrates.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit varying degrees of antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 56 μg/mL | Antibacterial |

| This compound | Escherichia coli | 55 μg/mL | Antibacterial |

| Pyridinium Salts | Candida albicans | >100 μg/mL | Low antifungal |

The above table summarizes key findings from studies that demonstrate the compound's effectiveness against specific bacterial strains. Notably, this compound exhibits stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure and permeability.

The antimicrobial action of this compound is thought to involve disruption of microbial cell membranes. Studies suggest that the interaction of the positively charged nitrogen atom in the pyridinium structure with negatively charged components of bacterial membranes leads to increased permeability and eventual cell lysis .

Antiviral Potential

Recent research has highlighted the antiviral potential of pyridine derivatives amid the COVID-19 pandemic. Compounds containing the pyridine nucleus have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes .

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study investigating the antiviral properties of several pyridine derivatives found that specific modifications to the pyridine structure significantly enhanced activity against SARS-CoV-2. The presence of additional functional groups, such as amino or hydroxy groups, was associated with improved selectivity and potency against viral targets .

Safety and Toxicity

While this compound demonstrates significant biological activity, it is crucial to consider its safety profile. The compound is classified as harmful if swallowed or upon skin contact. Proper handling and safety measures are recommended when working with this compound in laboratory settings .

常见问题

Q. How is pyridine hydrobromide structurally characterized in solid-state studies?

Basic Question

this compound is characterized using infrared (IR) spectroscopy to identify key vibrational modes. The C=C stretching vibration (νC=C, ~1600 cm⁻¹) and CH out-of-plane wagging (δC-H, ~700–800 cm⁻¹) are diagnostic for confirming the protonated pyridinium structure . Complementary techniques like X-ray crystallography or solid-state NMR may resolve ambiguities in hydrogen-bonding networks or crystallographic packing. Ensure samples are anhydrous to avoid spectral interference from water.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

Follow Globally Harmonized System (GHS) guidelines: use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation. This compound is corrosive (GHS05) and irritant (GHS07). Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous waste protocols . Reactions involving this compound should be conducted under inert atmospheres (e.g., nitrogen) to prevent unintended side reactions .

Q. How is thermal stability assessed for this compound?

Advanced Question

Variable-temperature infrared spectroscopy (VT-IR) is the gold standard. Heat samples incrementally (e.g., 303–523 K) and monitor spectral changes. Stability is confirmed if key absorption bands (e.g., νC=C and δC-H) remain unchanged, indicating no decomposition. For quantitative analysis, pair VT-IR with thermogravimetric analysis (TGA) to correlate mass loss with structural degradation .

Q. What role does this compound play as a brominating agent in organic synthesis?

Advanced Question

this compound acts as a mild brominating agent in steroidal and heterocyclic syntheses. For example, it facilitates the bromination of 13-ethylgon-5(10)-en-3-one derivatives under nitrogen at 100°C (reflux in pyridine). Optimize stoichiometry (1:1 molar ratio of substrate to reagent) and reaction time (30–60 minutes) to maximize yield. Post-reaction, extract products using ether-benzene mixtures and purify via recrystallization (methanol or ethyl acetate) .

Q. How can researchers resolve contradictions in experimental data when using this compound?

Advanced Question

Address contradictions through:

- Purity verification : Use high-performance liquid chromatography (HPLC) or elemental analysis (C, H, N) to confirm reagent quality .

- Reaction reproducibility : Standardize conditions (temperature, solvent, inert atmosphere) and document deviations.

- Spectroscopic cross-validation : Compare IR, UV-Vis (e.g., λmax at 307 nm for brominated products), and mass spectrometry data to confirm product identity .

Q. What methodologies are used to quantify this compound in solution?

Basic Question

UV-Vis spectrophotometry is effective. Prepare a calibration curve using standard solutions (e.g., 0.1–10 mM) and measure absorbance at λmax (~307 nm for brominated derivatives). For complex matrices, employ ion chromatography with a conductivity detector to separate and quantify bromide ions .

Q. How can synthetic protocols using this compound be optimized for reproducibility?

Advanced Question

- Parameter screening : Use factorial design to test variables (temperature, stoichiometry, solvent).

- Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation.

- Work-up standardization : Extract products with consistent solvent ratios (e.g., ether:benzene = 1:1) and drying agents (anhydrous Na2SO4).

- Yield tracking : Report isolated yields alongside spectroscopic purity metrics (e.g., NMR integration) .

Q. What are the challenges in characterizing this compound’s hydrogen-bonding networks?

Advanced Question

Hydrogen-bonding analysis requires single-crystal X-ray diffraction . Challenges include:

- Crystal growth : this compound’s hygroscopicity complicates crystallization. Use slow evaporation in anhydrous solvents (e.g., dry ethanol).

- Data interpretation : Refinement software (e.g., SHELX) must account for proton disorder in the pyridinium ion. Validate with DFT calculations to model H-bond interactions .

Q. How does pH affect this compound’s stability in aqueous systems?

Advanced Question

In acidic conditions (pH < 3), this compound remains protonated and stable. At neutral/basic pH, deprotonation occurs, forming pyridine and HBr. Monitor pH with a calibrated probe during aqueous reactions. For long-term storage, keep solutions at pH ≤ 2 and refrigerated (4°C) .

Q. What strategies mitigate side reactions during bromination with this compound?

Advanced Question

- Temperature control : Avoid exceeding 100°C to prevent thermal decomposition.

- Solvent selection : Use pyridine as both solvent and acid scavenger.

- Stoichiometric precision : Excess reagent leads to over-bromination; titrate with Karl Fischer to confirm anhydrous conditions.

- Post-reaction quenching : Neutralize residual HBr with aqueous NaHCO3 before extraction .

属性

IUPAC Name |

pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFCIBZLAVOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-86-1 (Parent) | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8066422 | |

| Record name | Pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18820-82-1 | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。